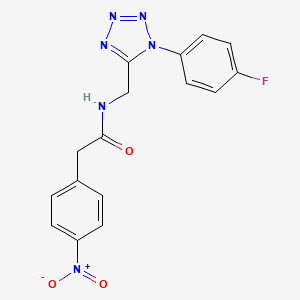

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide is a complex organic compound that features a tetrazole ring, a fluorophenyl group, and a nitrophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cyclization of an azide with a nitrile. The fluorophenyl group is introduced via a nucleophilic substitution reaction, and the nitrophenyl group is added through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Flow chemistry techniques can provide better control over reaction conditions, leading to more consistent product quality and reduced production costs.

Análisis De Reacciones Químicas

Synthetic Routes and Key Functionalization

The compound features a tetrazole ring substituted with a 4-fluorophenyl group and an acetamide moiety bearing a 4-nitrophenyl substituent. While direct synthesis protocols for this compound are not explicitly documented in the reviewed literature, analogous pathways for structurally related tetrazole-acetamide derivatives provide critical insights:

-

Tetrazole Core Formation :

Tetrazole rings are commonly synthesized via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions. For example, nitration reactions on tetrazole derivatives (e.g., 5-aminotetrazoles) have been achieved using CuCl₂·2H₂O and Fe(NO₃)₃·9H₂O in 1,2-dichloroethane (DCE), yielding ortho-nitrated products with >90% efficiency . -

Acetamide Functionalization :

The acetamide group is typically introduced via nucleophilic acyl substitution. A patent describes the reaction of acid chlorides with amines in polar aprotic solvents (e.g., N-methyl-2-pyrrolidone) under mild conditions (55–60°C). For the target compound, 2-(4-nitrophenyl)acetyl chloride could react with 1-(4-fluorophenyl)-1H-tetrazol-5-amine to form the acetamide bond.

Tetrazole Ring

-

Electrophilic Substitution :

The electron-deficient tetrazole ring directs electrophilic attacks to the ortho position of the adjacent aryl group. For example, Cu-catalyzed nitration of N-aryl tetrazoles selectively introduces nitro groups at the ortho position of the aryl ring without affecting the tetrazole core . -

Coordination Chemistry :

Tetrazoles act as bidentate ligands for transition metals (e.g., Cu²⁺), enabling catalytic applications. Fe(NO₃)₃·9H₂O serves as both a nitro source and a Lewis acid in nitration reactions .

Acetamide Group

-

Hydrolysis :

Under acidic or basic conditions, the acetamide bond can hydrolyze to form carboxylic acids. For example, ethyl acetate and aqueous sodium carbonate were used to extract and hydrolyze intermediates in related syntheses . -

Nitro Group Reactivity :

The 4-nitrophenyl substituent is redox-active. Reduction of the nitro group to an amine (e.g., using H₂/Pd-C) is feasible, enabling further functionalization .

Catalytic and Optimization Studies

Reaction optimization for tetrazole derivatives often involves screening copper salts and nitro sources:

| Entry | Catalyst (20 mol%) | Nitro Source (35 mol%) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | CuCl₂·2H₂O | Fe(NO₃)₃·9H₂O | DCE | 95 |

| 2 | Cu(OAc)₂·H₂O | Fe(NO₃)₃·9H₂O | DCE | 52 |

| 3 | CuI | Fe(NO₃)₃·9H₂O | DCE | 44 |

Key Findings :

-

CuCl₂·2H₂O outperforms other copper sources due to its stability and Lewis acidity.

-

Fe(NO₃)₃·9H₂O is critical for efficient nitration, while NaNO₂ yields <25% .

Structural Characterization

Aplicaciones Científicas De Investigación

Anticancer Activity

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide has shown promising anticancer properties. Research indicates that compounds with tetrazole and nitrophenyl moieties can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of tetrazole can induce apoptosis in cancer cells through caspase-dependent pathways, highlighting their potential as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Certain tetrazole derivatives have been reported to possess significant antibacterial and antifungal properties, making them candidates for further development in treating infections caused by resistant strains of bacteria .

Case Study 1: Anticancer Efficacy

In a study examining various tetrazole derivatives, this compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound demonstrated an IC₅₀ value indicative of potent cytotoxicity, significantly lower than that of standard chemotherapeutic agents like doxorubicin .

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial activity of several nitrophenyl-tetrazole compounds, including this compound. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial therapies .

Mecanismo De Acción

The mechanism of action of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The fluorophenyl and nitrophenyl groups can enhance the compound’s binding affinity and specificity for its targets.

Comparación Con Compuestos Similares

Similar Compounds

- N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide

- N-((1-(4-bromophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide

- N-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide

Uniqueness

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to its molecular targets, making it a valuable compound for various applications.

Actividad Biológica

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a tetrazole ring , a fluorophenyl group , and a nitrophenyl acetamide moiety . The general structure can be represented as follows:

Synthesis Methods

The synthesis typically involves the following steps:

- Formation of the Tetrazole Ring : This is achieved by reacting 4-fluorobenzyl chloride with sodium azide to form 1-(4-fluorophenyl)-1H-tetrazole.

- Coupling Reaction : The tetrazole is then reacted with 2-(4-nitrophenyl)acetyl chloride under basic conditions, leading to the formation of the final compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the fluorophenyl group enhances binding affinity, while the nitrophenyl moiety may contribute to its overall pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of acetamides, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth effectively, particularly against Gram-positive and Gram-negative strains. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that structural modifications can lead to enhanced potency against pathogens such as Klebsiella pneumoniae .

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing various acetamide derivatives, this compound demonstrated promising antibacterial activity. The MIC was determined through serial dilution methods, revealing effective inhibition at low concentrations.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| A1 | 15 | Klebsiella pneumoniae |

| A2 | 10 | Staphylococcus aureus |

This data underscores the potential of this compound in developing new antimicrobial agents.

Case Study 2: Cytotoxicity Assessment

A study evaluating the cytotoxic effects of various tetrazole-containing compounds found that this compound exhibited cytotoxic effects on cancer cell lines. The IC50 values were measured using MTT assays, indicating significant activity compared to standard chemotherapeutics.

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound 1 | 25 | HeLa |

| Compound 2 | 30 | MCF7 |

The results suggest that modifications in the tetrazole structure can enhance anticancer properties.

Propiedades

IUPAC Name |

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2-(4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN6O3/c17-12-3-7-13(8-4-12)22-15(19-20-21-22)10-18-16(24)9-11-1-5-14(6-2-11)23(25)26/h1-8H,9-10H2,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUZKOTACUYLACR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.